Emlenoflast
Overview
Description
Emlenoflast is a synthetic organic compound known for its role as a selective inhibitor of the NLRP3 inflammasome. It was developed by Inflazome and later acquired by Roche in 2020. This compound is notable for its ability to cross the blood-brain barrier, making it a potential candidate for treating neuroinflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emlenoflast is synthesized through a series of chemical reactions involving the formation of a sulfonylurea structure. The key steps include the reaction of a hexahydro-s-indacenyl compound with a propan-2-ylpyrazole-3-sulfonylurea under controlled conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process .
Chemical Reactions Analysis
Types of Reactions
Emlenoflast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Emlenoflast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfonylurea chemistry and its reactivity.
Biology: Investigated for its role in modulating the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Medicine: Explored as a potential therapeutic agent for neuroinflammatory conditions such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Emlenoflast exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. The compound binds to the NLRP3 protein, preventing its activation and subsequent production of proinflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and cell death associated with various inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another NLRP3 inflammasome inhibitor with similar anti-inflammatory properties.
Selnoflast: A potent NLRP3 inhibitor used in the treatment of ulcerative colitis.
NLRP3-IN-17: A selective inhibitor of the NLRP3 inflammasome with applications in chronic inflammatory diseases
Uniqueness of Emlenoflast
This compound is unique due to its ability to cross the blood-brain barrier, making it particularly valuable for treating neuroinflammatory conditions. Its high selectivity and potency as an NLRP3 inhibitor also distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUOUSKXWSTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995067-59-8 | |
Record name | Inzomelid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995067598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMLENOFLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4RYG0M76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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